6-Chloro-2-methylquinazoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-methylquinazoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H8ClNO2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylquinazoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-chlorobenzonitrile with ethyl acetoacetate under acidic conditions, followed by hydrolysis and decarboxylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylquinazoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline-4-carboxylic acid derivatives, while reduction can produce 2-methylquinazoline-4-carboxylic acid.
Scientific Research Applications
6-Chloro-2-methylquinazoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylquinoline-4-carboxylic acid
- 2-Methylquinazoline-4-carboxylic acid
- 6-Bromo-2-methylquinazoline-4-carboxylic acid
Uniqueness
6-Chloro-2-methylquinazoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H7ClN2O2 |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
6-chloro-2-methylquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c1-5-12-8-3-2-6(11)4-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
YSVXHHJMVVDMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C(=O)O |
Origin of Product |
United States |
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